Carvone-5,6-oxide, trans-(-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

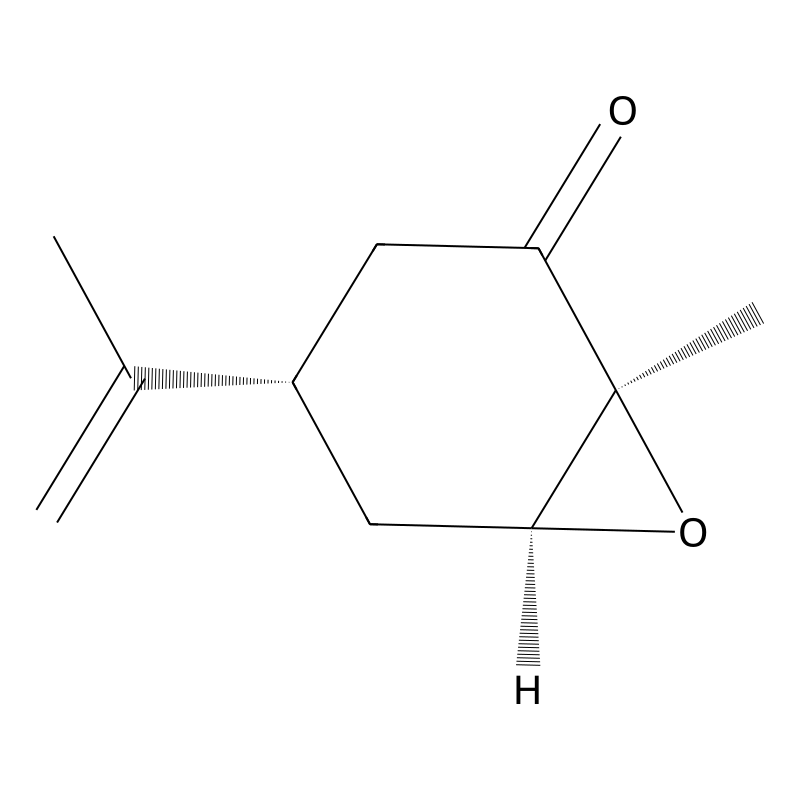

Carvone-5,6-oxide, trans-(-)- is a monoterpene epoxide derived from carvone, which is a significant component of various essential oils, particularly spearmint and caraway. This compound is characterized by its unique structure featuring an epoxide functional group, which contributes to its reactivity and biological properties. The molecular formula for trans-carvone-5,6-oxide is C₁₀H₁₄O₂, and it exists as a colorless liquid with a pleasant aroma reminiscent of mint and spices .

Fragrance Research:

Carvone-5,6-oxide, trans-(-) contributes a characteristic spearmint or peppermint-like aroma. Researchers investigate its potential use in developing new fragrances and flavorings for various products, such as food, beverages, and cosmetics. The chirality (handedness) of the molecule, denoted by the (-) sign, can influence the perceived odor profile. Studies explore how this chirality affects the interaction of carvone oxide with olfactory receptors, leading to a better understanding of odor perception [].

Pharmaceutical Research:

Due to its structural properties, carvone-5,6-oxide, trans-(-) is being explored for its potential bioactivity. Research investigates its effects on various biological processes, including antimicrobial activity, anti-inflammatory properties, and potential insecticidal effects [, , ]. These studies are still in their early stages, and further research is needed to determine the effectiveness and safety of carvone oxide for therapeutic applications.

Organic Synthesis:

Carvone-5,6-oxide, trans-(-) can serve as a valuable intermediate in organic synthesis. Its cyclic ether structure allows for various chemical transformations, enabling the creation of more complex molecules. Researchers utilize carvone oxide as a starting material for the synthesis of other biologically active compounds or fragrance and flavoring ingredients [].

The reactivity of trans-carvone-5,6-oxide is primarily influenced by its epoxide group. Key reactions include:

- Epoxidation: The formation of trans-carvone-5,6-oxide can occur through the epoxidation of carvone using oxidizing agents like peracetic acid. This reaction is highly chemoselective and exothermic, resulting in the formation of the epoxide from the double bond in carvone .

- Nucleophilic Attack: The epoxide can undergo ring-opening reactions when treated with nucleophiles, leading to various products depending on the nature of the nucleophile used. For instance, treatment with alcohols can yield ethers .

- Reduction: Trans-carvone-5,6-oxide can be reduced to form dihydrocarvone or other derivatives through catalytic hydrogenation or other reducing agents .

Trans-carvone-5,6-oxide exhibits notable biological activities:

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a potential candidate for natural preservatives in food and cosmetic products .

- Insect Attractant: It has been identified as an attractant for certain insect species, particularly in ecological studies involving pollinators like euglossine bees .

- Flavoring Agent: Due to its pleasant aroma, trans-carvone-5,6-oxide is commonly used as a flavoring agent in food products and fragrances .

Several synthesis methods for trans-carvone-5,6-oxide have been documented:

- From Carvone: The most common method involves the epoxidation of carvone using peracetic acid or other oxidizing agents under controlled conditions to yield trans-carvone-5,6-oxide .

- Alternative Routes: Other synthetic routes may include the use of ozone followed by reductive workup to form the epoxide from carvone derivatives .

- Biological Synthesis: Some studies suggest that certain plants may naturally produce this compound through enzymatic processes involving terpene synthases .

Trans-carvone-5,6-oxide finds applications in various fields:

- Flavoring and Fragrance Industry: It is widely used as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics due to its appealing scent .

- Agricultural Use: Its insect-attracting properties make it useful in agricultural practices for attracting pollinators or as part of pest control strategies .

- Pharmaceuticals: The antimicrobial properties suggest potential applications in developing natural antimicrobial agents for pharmaceutical use .

Studies on the interactions of trans-carvone-5,6-oxide with biological systems have shown:

- Metabolic Pathways: In vivo studies indicate that both enantiomers of carvone are metabolized into various products such as dihydrocarvonic acid and carvonic acid through cytochrome P450 enzymes .

- Synergistic Effects: Research has explored the synergistic effects of trans-carvone-5,6-oxide with other compounds in enhancing antimicrobial activity or flavor profiles in formulations .

Trans-carvone-5,6-oxide shares structural similarities with several other compounds within the terpenoid family. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Carvone | Monoterpene | Found in spearmint; has distinct minty flavor |

| Dihydrocarvone | Saturated derivative | Lacks epoxide; used as a fragrance |

| Limonene | Monoterpene | Citrus aroma; widely used in cleaning products |

| Camphor | Monoterpene | Strong odor; used medicinally |

| Menthol | Monoterpene alcohol | Cooling sensation; used in medicinal products |

Trans-carvone-5,6-oxide's uniqueness lies in its epoxide structure which imparts distinct reactivity and biological activity compared to these similar compounds. Its specific applications as an insect attractant further differentiate it from others like carvone and limonene.